4-Chloro-2-iodothiophene
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Overview
Description
4-Chloro-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both chlorine and iodine atoms on the thiophene ring Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom
Mechanism of Action
Target of Action
4-Chloro-2-iodothiophene is a polyhalogenated thiophene derivative . These compounds have gained increased interest in many fields of science and industry due to their potential for further synthesis of new molecular structures . The primary targets of this compound are likely to be the molecular structures that it helps synthesize .
Mode of Action
The mode of action of this compound involves a process known as the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involving treatment of halogenated heteroaromatic compounds with LDA leads to the formation of rearranged lithiated intermediates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various polyhalo-substituted thiophene carbaldehydes via insertion of a carbene into C–H bonds of substituted thiophenes . This process leads to the formation of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
Result of Action
The result of the action of this compound is the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes . These compounds can be used as building blocks in numerous chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodothiophene typically involves halogenation reactionsFor instance, starting from 2,4-dibromothiophene, one can synthesize 4-bromo-2-chlorothiophene by treating it with lithium diisopropylamide (LDA) followed by carbon tetrachloride (C2Cl6) .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of efficient and scalable halogenation reactions, such as those involving N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are commonly used in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated thiophenes.
Coupling Products: Complex biaryl or polyaryl compounds can be formed through coupling reactions.
Scientific Research Applications
4-Chloro-2-iodothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
- 4-Bromo-2-chlorothiophene
- 2-Iodo-4-chlorothiophene
- 2,5-Diiodothiophene
Comparison: 4-Chloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to other halogenated thiophenes. For instance, 4-Bromo-2-chlorothiophene may exhibit different reactivity patterns due to the presence of bromine instead of iodine. Similarly, 2-Iodo-4-chlorothiophene, with the positions of the halogens reversed, may have different steric and electronic properties .
Properties
IUPAC Name |
4-chloro-2-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHNGPOTPARPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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